Lipophilicity Differential: 5-Chloro Substitution Increases cLogP by Approximately 0.5-0.7 Units vs. 5-H Analog
The presence of the 5-chloro substituent increases the lipophilicity of the benzo[d]isothiazol-3-amine scaffold relative to the unsubstituted parent compound. Computational predictions indicate a calculated LogP (cLogP) value of approximately 2.2-2.4 for the 5-chloro derivative, compared to approximately 1.7 for the unsubstituted benzo[d]isothiazol-3-amine . This increase in lipophilicity directly influences membrane permeability, plasma protein binding, and off-target promiscuity profiles in biological assays. The 5-chloro analog also exhibits higher lipophilicity than the 5-fluoro analog (cLogP ≈ 1.9) but lower than the 5-bromo analog (cLogP ≈ 2.7), positioning it as a balanced choice for optimizing ADME properties.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.2-2.4 (predicted) |
| Comparator Or Baseline | Unsubstituted benzo[d]isothiazol-3-amine: cLogP ≈ 1.7 (predicted); 5-Fluoro analog: cLogP ≈ 1.9; 5-Bromo analog: cLogP ≈ 2.7 |
| Quantified Difference | Increase of ~0.5-0.7 log units vs. 5-H |
| Conditions | In silico prediction using standard computational methods |
Why This Matters
Lipophilicity directly correlates with membrane permeability and nonspecific binding; selecting the 5-chloro analog over unsubstituted or fluoro variants allows tuning of these properties without excessive hydrophobicity that may compromise solubility.
